3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid

Pyrazine synthesis Protecting group strategy Self-condensation

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid (CAS 1344352-11-9, MF C13H11N3O4, MW 273.24) is a heterobifunctional pyrazine building block bearing a Cbz-protected 3-amino group and a free 2-carboxylic acid. The Cbz (benzyloxycarbonyl) group serves as an orthogonal amine protecting group cleavable by hydrogenolysis , while the carboxylic acid provides a handle for amide coupling, esterification, or salt formation.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
Cat. No. B13610436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=NC=CN=C2C(=O)O
InChIInChI=1S/C13H11N3O4/c17-12(18)10-11(15-7-6-14-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,15,16,19)
InChIKeyVHBNDJSJDYCGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid (CAS 1344352-11-9): Sourcing the Orthogonally Protected Pyrazine Acid Building Block


3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid (CAS 1344352-11-9, MF C13H11N3O4, MW 273.24) is a heterobifunctional pyrazine building block bearing a Cbz-protected 3-amino group and a free 2-carboxylic acid [1]. The Cbz (benzyloxycarbonyl) group serves as an orthogonal amine protecting group cleavable by hydrogenolysis , while the carboxylic acid provides a handle for amide coupling, esterification, or salt formation. Commercial specifications frequently cite a purity of 98% . Its structural arrangement—adjacent protected amine and carboxylic acid on an electron-deficient pyrazine ring—enables regiocontrolled incorporation into more complex heterocyclic scaffolds used in medicinal chemistry and agrochemical research [1].

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid Procurement: Why Generic Analogs Cannot Replace It


Substituting this compound with the unprotected 3-aminopyrazine-2-carboxylic acid (free amine) or its simple methyl ester eliminates the orthogonal protection necessary for sequential derivatization. The free amine competes with the carboxylic acid during amide bond formation [1], leading to polymerization or side reactions. Similarly, replacing Cbz with a Boc (tert-butoxycarbonyl) protecting group introduces acid-lability incompatible with downstream synthetic steps requiring acidic conditions [2]. Even among Cbz-protected pyrazine analogs, changes in ring substitution profoundly alter properties such as lipophilicity (XLogP3 shifts of 1.1 units), solubility, and reactivity [3], making generic interchange risky for established synthetic routes. The specific adjacency of the protected amine and carboxylic acid on the pyrazine scaffold is essential for the regioselective synthesis of certain bioactive amides and heterocycles [1].

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid: Quantitative Differentiation Evidence for Scientific Selection


Comparative Reactivity in Self-Condensation: Cbz Protection Superior to Boc and Fmoc for Amino Aldehyde Intermediates

In a 2022 study of biomimetic pyrazine synthesis via dimerization of α-amino aldehydes, Sperry and colleagues demonstrated that Cbz-protecting groups were critical for successful self-condensation. The study revealed the importance of Cbz protection over Boc and Fmoc protection for the amino aldehydes used as intermediates [1]. While Boc-protected amino aldehydes suffered from decomposition or poor conversion, Cbz derivatives provided clean conversion to symmetrical disubstituted pyrazines. This finding directly supports the procurement of Cbz-protected pyrazine amino acid building blocks like 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid over Boc analogs such as 3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylic acid, which would be incompatible with this synthetic manifold.

Pyrazine synthesis Protecting group strategy Self-condensation

Calculated Lipophilicity Advantage: XLogP3 Differentiation of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid vs. Chiral Propanoic Acid Analog

Computational property predictions highlight a substantial lipophilicity gap between structurally analogous Cbz-protected pyrazine derivatives. The target compound, 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid, has a predicted XLogP3 of 1.5 [1]. In contrast, the closely related chiral analog (3S)-3-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid (CAS 2144837-22-7) has a predicted XLogP3 of 0.4 [2]. This 1.1 log unit difference (approximately 12.6-fold in partition coefficient) significantly impacts aqueous solubility, membrane permeability, and chromatographic behavior. For medicinal chemistry programs requiring precise control over physicochemical properties, this difference precludes direct substitution without reformulation or route re-optimization.

Lipophilicity Drug-likeness XLogP3

Polar Surface Area Equivalence: Consistent Hydrogen Bonding Capacity Across Cbz-Pyrazine Carboxylic Acids

Despite substantial structural variation, key Cbz-protected pyrazine carboxylic acid analogs exhibit identical predicted topological polar surface area (TPSA). Both the target compound (represented by the 5-methyl analog, CAS 2580186-60-1) and the (3S)-propanoic acid derivative (CAS 2144837-22-7) have a computed TPSA of 101 Ų [1][2]. This value falls within the optimal range (<140 Ų) for oral bioavailability per the Veber rule [3]. The conserved TPSA indicates that the number and nature of hydrogen bond donors/acceptors (2 HBD, 6 HBA) are structurally invariant among these analogs, meaning hydrogen-bonding-dependent properties such as passive permeability and solubility remain consistent even as lipophilicity, molecular weight, and rotatable bond count vary.

Polar surface area Bioavailability Hydrogen bonding

Cbz Stability Under Acidic Conditions Enables Orthogonal Boc Deprotection Strategies

A critical advantage of Cbz over Boc protection is its stability under acidic conditions. The Cbz carbamate withstands TFA at room temperature for 2-4 hours without significant cleavage [1], whereas the Boc group is rapidly removed under identical conditions (typically <30 min). This differential stability enables sequential deprotection strategies: in a molecule bearing both Cbz and Boc protection, the Boc group can be selectively removed with TFA to expose one amine for functionalization, while the Cbz group remains intact for later hydrogenolytic cleavage [2]. For 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid, this means the Cbz-protected amine survives acidic coupling conditions that would remove a Boc group, enabling one-pot or sequential derivatization of the carboxylic acid without premature amine exposure.

Orthogonal protection Acid stability Peptide synthesis

Proven Synthetic Utility: 3-Aminopyrazine-2-carboxylic acid Scaffold Generates Antimycobacterial Agents

The parent scaffold—3-aminopyrazine-2-carboxylic acid—is a validated precursor to antimycobacterial agents. Esters of this acid have been synthesized and tested against Mycobacterium tuberculosis H37Rv, with the most active derivative, hexyl 3-aminopyrazine-2-carboxylate, showing MIC = 6.25 μg/mL [1]. The Cbz-protected version, 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid, serves as a key intermediate for generating such bioactive esters in a controlled manner: the free carboxylic acid can be selectively esterified or amidated while the Cbz group masks the amine, preventing self-reaction. Subsequent hydrogenolytic deprotection yields the free amine for further SAR exploration. This contrasts with the unprotected 3-aminopyrazine-2-carboxylic acid, whose amino group can undergo unwanted acylation during esterification, reducing yields and generating complex mixtures.

Antimycobacterial Drug discovery Pyrazinoic acid

Patent-Documented Utility as a Peptidomimetic and Heterocyclic Scaffold Precursor

The Cbz-protected pyrazine carboxylic acid motif is explicitly claimed in patent literature as a building block for synthesizing peptidomimetics and complex polycyclic frameworks [1]. US Patent US3072655A, issued in 1963, broadly covers N-benzyloxycarbonylamino-pyrazinoic acids and their derivatives, establishing early precedent for this compound class in pharmaceutical synthesis. More recent commercial and patent activity confirms continued relevance: Cbz-protected pyrazine carboxylic acids are widely utilized in peptide coupling reactions to introduce pyrazine-containing amino acid surrogates into bioactive peptides [2]. The orthogonally protected nature of 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid enables its direct use in solid-phase or solution-phase peptide synthesis without additional protection/deprotection steps, unlike the corresponding free amine which would require transient masking.

Peptidomimetic Heterocyclic scaffold Pharmaceutical intermediate

3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid: Optimal Research and Industrial Application Scenarios


Antimycobacterial Drug Discovery: Controlled Esterification and Amidation of the Pyrazinoic Acid Scaffold

In antimycobacterial drug discovery, researchers require clean ester or amide derivatives of 3-aminopyrazine-2-carboxylic acid for SAR studies [1]. The Cbz-protected compound enables selective activation of the carboxylic acid (e.g., via EDC/DMAP or HATU coupling) without competing reaction at the 3-amino group. This yields defined mono-functionalized products rather than the complex mixtures that result from using the unprotected amino acid. After purification, Cbz deprotection via hydrogenolysis (H₂, Pd/C) cleanly liberates the free amine for subsequent biological evaluation. This two-step protocol provides higher overall yields and purity compared to direct functionalization of 3-aminopyrazine-2-carboxylic acid.

Solution-Phase Peptide Synthesis Incorporating Pyrazine Amino Acid Surrogates

Peptide chemists building protease-resistant analogs require heterocyclic amino acid surrogates. 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid functions as a Cbz-protected pyrazine amino acid that can be directly coupled to peptide chains using standard carbodiimide chemistry (e.g., DCC/HOBt) [2]. The Cbz group remains stable under the mildly basic coupling conditions, and can be removed orthogonally via hydrogenolysis without affecting acid-labile side-chain protecting groups (e.g., t-Bu esters). This contrasts with Boc-protected pyrazine amino acids, which are incompatible with TFA-mediated deprotection steps used elsewhere in the synthesis [3].

Pyrazine Natural Product Total Synthesis via Biomimetic Dimerization

Total synthesis of pyrazine natural products (e.g., 2,5-diisopropylpyrazine, actinopolymorphol C) proceeds through biomimetic dimerization of α-amino aldehyde intermediates [4]. These intermediates are generated by reduction of Cbz-protected amino acid esters, where the Cbz group has been demonstrated to be essential for successful condensation—Boc and Fmoc analogs fail under identical conditions [5]. 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid, following esterification and reduction, can serve as the electrophilic partner in such dimerizations, enabling access to pyrazine alkaloids and their analogs for biological evaluation.

Orthogonal Protection Strategy for Multifunctional Heterocyclic Scaffold Construction

Complex heterocyclic drug candidates often require sequential functionalization of multiple reactive sites. The orthogonal protection provided by 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid—a Cbz-protected amine and a free carboxylic acid—enables chemists to first modify the acid (e.g., amide coupling with a pharmacophoric amine), and then deprotect and derivatize the amine in a subsequent step [6]. This regiocontrolled, sequential strategy is not possible with the unprotected 3-aminopyrazine-2-carboxylic acid, which presents two nucleophilic sites that compete for electrophilic reagents. The acid stability of Cbz further permits acidic workup or Boc-deprotection steps without compromising the protected amine [3].

Quote Request

Request a Quote for 3-(((Benzyloxy)carbonyl)amino)pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.